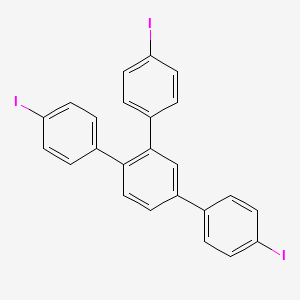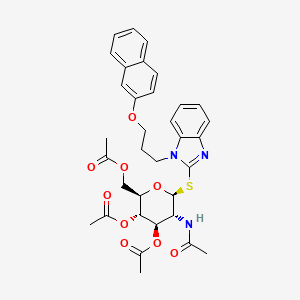![molecular formula C17H13N3O3S B12619499 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline CAS No. 920285-97-8](/img/structure/B12619499.png)
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is a complex organic compound that features a nitro group, a phenoxy group, and a pyridinylsulfanyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline typically involves multi-step organic reactions. One common method involves the nitration of 4-phenoxyaniline, followed by the introduction of the pyridinylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy and pyridinylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline.
Aplicaciones Científicas De Investigación
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The phenoxy and pyridinylsulfanyl groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Shares the nitroaniline core but lacks the phenoxy and pyridinylsulfanyl groups.
4-Phenoxyaniline: Contains the phenoxy group but lacks the nitro and pyridinylsulfanyl groups.
Pyridin-4-ylsulfanyl derivatives: Compounds with similar pyridinylsulfanyl groups but different core structures.
Uniqueness
2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
920285-97-8 |
|---|---|
Fórmula molecular |
C17H13N3O3S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-nitro-4-phenoxy-5-pyridin-4-ylsulfanylaniline |
InChI |
InChI=1S/C17H13N3O3S/c18-14-10-17(24-13-6-8-19-9-7-13)16(11-15(14)20(21)22)23-12-4-2-1-3-5-12/h1-11H,18H2 |
Clave InChI |
GEDYHYWYYYOMRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2)[N+](=O)[O-])N)SC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)


![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)



